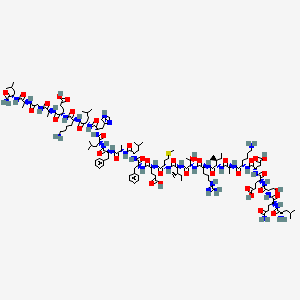

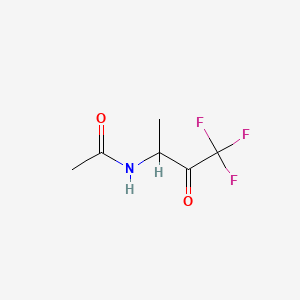

![molecular formula C14H9Cl5 B588365 1-氯-2,3,4,5-四氘代-6-[2,2,2-三氯-1-(4-氯-2,3,5,6-四氘代苯基)乙基]苯 CAS No. 221899-88-3](/img/structure/B588365.png)

1-氯-2,3,4,5-四氘代-6-[2,2,2-三氯-1-(4-氯-2,3,5,6-四氘代苯基)乙基]苯

描述

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, also known as 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 362.525. The purity is usually 95%.

BenchChem offers high-quality 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和共聚研究

标记化合物的合成

对同位素标记的肾上腺素受体拮抗剂(包括使用卤代和氘代化合物)的合成研究表明,此类化学物质在开发具有特定性质的药物和追踪其代谢途径中至关重要 (Villani 等,1988).

卤代异丁基苯基氰基丙烯酸酯

对新型氧环三取代异丁基苯基氰基丙烯酸酯及其与苯乙烯的共聚的研究说明了卤代化合物在聚合物科学中用于制造具有特定性质的材料的效用 (Escalante 等,2020).

卤环三取代丁基 2-氰基-3-苯基-2-丙烯酸酯

卤环三取代丁基 2-氰基-3-苯基-2-丙烯酸酯的合成和共聚进一步表明卤代化合物在开发具有理想特性的新型聚合物材料中的作用 (Kharas 等,2016).

化学修饰和应用

对映异构体特异性取代

对某些铬配合物中对映异构体特异性取代的研究表明,卤代化合物化学修饰的潜力以实现特定的立体化学构型,这可能与复杂分子的合成相关 (Englert 等,1998).

磷中心的空间受阻系统

使用卤代苯衍生物研究低配位磷中心的位阻系统强调了此类化合物在无机化学领域的意义,特别是对于合成具有独特电子性质的材料 (Shah 等,2000).

作用机制

Target of Action

It’s known that ddt and its derivatives generally target the nervous system of insects, interfering with the sodium channels in their neurons .

Mode of Action

Ddt and its derivatives are known to interfere with the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to nerve impulse disruption .

Biochemical Pathways

Ddt and its derivatives are known to affect various biochemical pathways, particularly those involved in nerve signal transmission .

Pharmacokinetics

They are also resistant to metabolism, leading to their persistence in the environment and in organisms .

Result of Action

Ddt and its derivatives are known to cause nerve impulse disruption in insects, leading to their paralysis and eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-DDT-d8 . Factors such as temperature, soil organic matter, and other environmental conditions can affect the degradation and distribution of DDT and its derivatives in the environment .

生化分析

Biochemical Properties

The biochemical properties of 2,4’-DDT-d8 are largely determined by its structural similarity to 2,4’-DDT. It is expected to interact with similar enzymes, proteins, and other biomolecules as 2,4’-DDT. The presence of deuterium atoms can potentially affect these interactions due to the kinetic isotope effect

Cellular Effects

The cellular effects of 2,4’-DDT-d8 are likely to be similar to those of 2,4’-DDT, given their structural similarity. 2,4’-DDT has been shown to have various effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4’-DDT-d8 is not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exerts its effects at the molecular level through similar mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 2,4’-DDT-d8 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exhibits similar temporal trends. The presence of deuterium atoms may influence these trends due to the kinetic isotope effect .

Dosage Effects in Animal Models

The effects of 2,4’-DDT-d8 at different dosages in animal models are not well-studied. It is likely that the effects of 2,4’-DDT-d8 vary with dosage, similar to 2,4’-DDT. Studies have shown that 2,4’-DDT can have toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 2,4’-DDT-d8 are not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is involved in similar metabolic pathways. These may involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,4’-DDT-d8 within cells and tissues are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is transported and distributed in a similar manner. This could involve interactions with various transporters or binding proteins, and could potentially affect its localization or accumulation .

属性

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129305 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221899-88-3 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221899-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

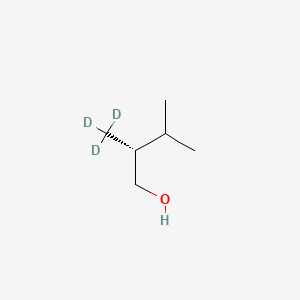

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

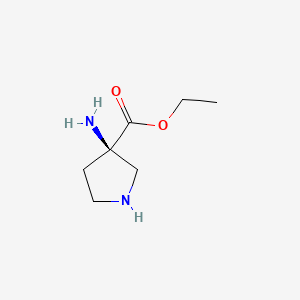

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

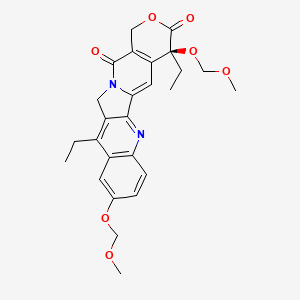

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)